

An In-Depth Technical Guide to NIR-797 Isothiocyanate

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

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Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in preclinical research, particularly in the fields of in vivo imaging and targeted drug delivery. Its fluorescence emission in the NIR spectrum (approximately 800 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast imaging in living organisms. The isothiocyanate group facilitates the covalent conjugation of this dye to primary amines on proteins, antibodies, and other biomolecules, making it a versatile label for tracking cells, monitoring biodistribution, and developing targeted imaging agents. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **NIR-797 isothiocyanate**.

Core Properties of NIR-797 Isothiocyanate

A thorough understanding of the physicochemical properties of **NIR-797 isothiocyanate** is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	880.14 g/mol	[1]
Chemical Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄	[1]
Excitation Maximum (λ _{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Emission Maximum (λ _{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Form	Powder	[1]
Storage Temperature	2-8°C	[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **NIR-797 isothiocyanate**.

Protein and Antibody Labeling with NIR-797 Isothiocyanate

The isothiocyanate group of NIR-797 reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on proteins and antibodies to form a stable thiourea bond. While a specific, validated protocol for **NIR-797 isothiocyanate** is not readily available in the literature, the following is a general protocol adapted from established methods for other isothiocyanate dyes, such as fluorescein isothiocyanate (FITC).^{[2][3]} Note: Optimization of the dye-to-protein molar ratio is critical to avoid over-labeling, which can lead to fluorescence quenching and loss of protein function.

Materials:

- **NIR-797 isothiocyanate**
- Protein or antibody to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)

- Anhydrous dimethyl sulfoxide (DMSO)
- 0.5 M Carbonate-bicarbonate buffer (pH 9.0-9.5)
- Gel filtration column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

- Protein Preparation:
 - Dialyze the protein or antibody solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
 - Adjust the protein concentration to 2-10 mg/mL in the carbonate-bicarbonate buffer.
- Dye Preparation:
 - Immediately before use, dissolve **NIR-797 isothiocyanate** in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
 - Slowly add the dissolved **NIR-797 isothiocyanate** to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 (dye:protein) is recommended.[\[4\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[\[4\]](#)
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
 - The first colored band to elute will be the NIR-797-labeled protein. Collect the fractions.

- Characterization:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

In Vivo T-Cell Tracking

NIR-797 isothiocyanate has been successfully used to label and track T-cells in vivo, providing valuable insights into immune cell trafficking. The following protocol is based on a study by Zheng et al.[5]

Materials:

- **NIR-797 isothiocyanate**
- T-cells
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

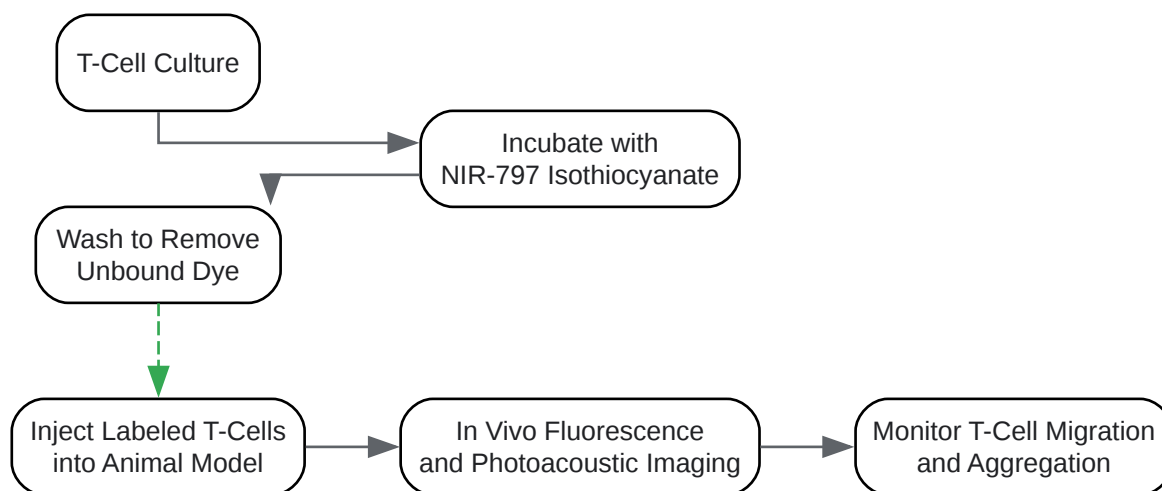
- Cell Preparation:
 - Harvest and wash T-cells with PBS.
 - Resuspend the cells in serum-free cell culture medium.
- Labeling:
 - Add **NIR-797 isothiocyanate** to the cell suspension at a final concentration of 20 µM.
 - Incubate the cells for 30 minutes.

- Washing:
 - Wash the labeled T-cells three times with PBS to remove any unbound dye.
- In Vivo Administration:
 - Resuspend the labeled T-cells in an appropriate buffer for injection.
 - Inject the cells into the animal model (e.g., via tail vein or footpad injection).
- Imaging:
 - At desired time points, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for NIR-797.

Visualizations

Experimental Workflow for In Vivo T-Cell Tracking

The following diagram illustrates the general workflow for labeling T-cells with **NIR-797 isothiocyanate** and subsequent in vivo imaging.

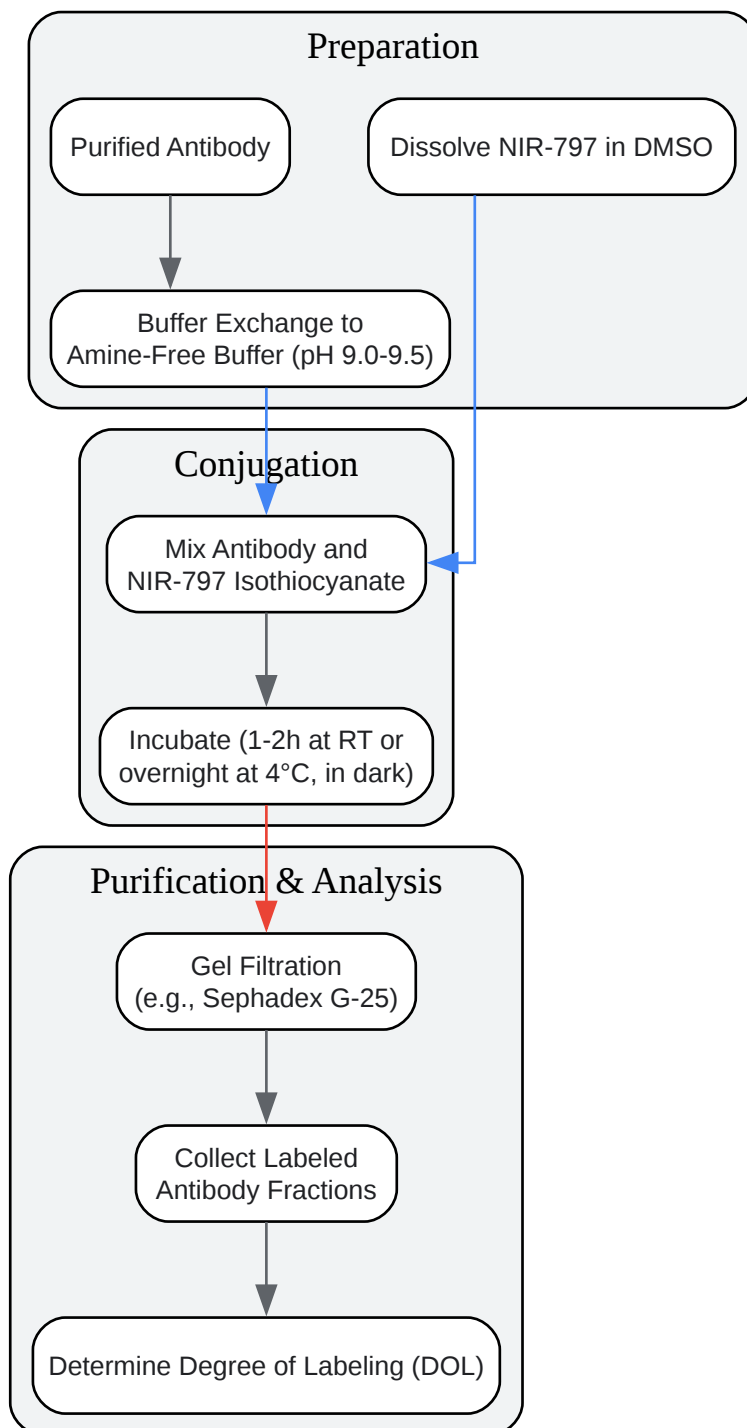


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Workflow for labeling T-cells with **NIR-797 isothiocyanate** for in vivo imaging.

General Antibody Conjugation Workflow

This diagram outlines the key steps involved in conjugating **NIR-797 isothiocyanate** to an antibody.



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Key steps for the conjugation of **NIR-797 isothiocyanate** to an antibody.

Conclusion

NIR-797 isothiocyanate is a powerful near-infrared fluorescent probe with significant potential for advancing preclinical research. Its favorable optical properties and ability to be conjugated to a wide range of biomolecules make it an invaluable tool for in vivo imaging, cell tracking, and the development of targeted diagnostic and therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize **NIR-797 isothiocyanate** in their studies. As with any labeling procedure, optimization of reaction conditions is crucial to ensure the desired outcome and maintain the biological activity of the labeled molecule.

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